Ethyl 2-(3-bromopyridin-4-YL)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-bromopyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSNMDQIDZNCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571549 | |
| Record name | Ethyl (3-bromopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51054-99-0 | |
| Record name | Ethyl (3-bromopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to Ethyl 2-(3-bromopyridin-4-YL)acetate
While specific, dedicated publications on the synthesis of this compound are not prevalent, its structure can be assembled through well-established and plausible synthetic strategies in organic chemistry. These routes can be broadly categorized by their key starting materials and bond-forming strategies.
Synthesizing the target molecule from pre-functionalized pyridine (B92270) rings is a direct and logical approach. These methods focus on introducing the ethyl acetate (B1210297) side chain onto a 3-bromopyridine (B30812) scaffold.
Route A: From 3-bromo-4-(chloromethyl)pyridine
A viable pathway begins with 3-bromo-4-(chloromethyl)pyridine, a known pyridine derivative. soton.ac.ukacs.org This route involves a two-step sequence: nucleophilic substitution followed by hydrolysis and esterification.
Cyanation: The chloromethyl group is readily displaced by a cyanide nucleophile, such as sodium cyanide (NaCN), to form 2-(3-bromopyridin-4-yl)acetonitrile.
Hydrolysis and Esterification: The resulting nitrile can be hydrolyzed under acidic conditions to yield (3-bromopyridin-4-yl)acetic acid. Subsequent treatment of this carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (like H₂SO₄) via Fischer esterification yields the final product, this compound. libretexts.orgrsc.orgmasterorganicchemistry.com This esterification is an equilibrium process, often driven to completion by using an excess of the alcohol. libretexts.orgmasterorganicchemistry.com
Route B: The Reformatsky Reaction
Another plausible approach utilizes the Reformatsky reaction, which forms a carbon-carbon bond by reacting an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. rsc.orglibretexts.org
Reaction Setup: This synthesis would start with 3-bromopyridine-4-carbaldehyde. synblock.commatrix-fine-chemicals.comachemtek.com This aldehyde is reacted with ethyl bromoacetate (B1195939) and activated zinc dust.
Intermediate Formation: The reaction generates a zinc enolate from the ethyl bromoacetate, which then adds to the aldehyde carbonyl, forming an intermediate β-hydroxy ester: ethyl 2-(3-bromopyridin-4-yl)-3-hydroxypropanoate. organic-chemistry.org
Dehydroxylation: The final step would require the removal of the β-hydroxyl group. This can be a challenging step but may be achieved through a dehydration reaction to form an α,β-unsaturated ester, followed by a selective reduction of the double bond. researchgate.netlibretexts.orggoogle.com
Active methylene (B1212753) compounds, such as diethyl malonate, are characterized by a CH₂ group flanked by two electron-withdrawing groups, making the protons acidic and the carbon nucleophilic upon deprotonation. acs.orgrsc.orglibretexts.orgrsc.orgchempedia.info
Route C: Malonic Ester Synthesis
The malonic ester synthesis provides a classic method for preparing carboxylic acids and their derivatives.
Nucleophilic Substitution: This pathway would likely start with a pyridine precursor bearing a good leaving group at the 4-position, such as 3-bromo-4-chloropyridine. Diethyl malonate is treated with a base, typically sodium ethoxide, to generate a carbanion. This carbanion then acts as a nucleophile, displacing the chloride from the pyridine ring to form diethyl 2-(3-bromopyridin-4-yl)malonate.
Hydrolysis and Decarboxylation: The resulting disubstituted malonate is then subjected to hydrolysis, typically with aqueous acid, which converts both ester groups to carboxylic acids. Upon gentle heating, the resulting malonic acid derivative readily undergoes decarboxylation (loss of CO₂) to yield (3-bromopyridin-4-yl)acetic acid.
Esterification: As with Route A, the final step is a Fischer esterification with ethanol and an acid catalyst to produce this compound. google.com
Catalytic Reactions in the Synthesis of Related Pyridine Derivatives
The bromine atom on the pyridine ring of this compound and related bromopyridines is a key functional handle for further elaboration using transition metal catalysis. These reactions are fundamental for creating more complex molecular architectures.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The C(sp²)-Br bond in 3-bromopyridine derivatives is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. researchgate.netnrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org It is widely used to synthesize biaryl and heteroaryl compounds.
Heck Reaction: The Heck reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene, creating a new C-C bond. nih.govbeilstein-journals.orgorganic-chemistry.orgmdpi.comsioc-journal.cn
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, providing a powerful method for synthesizing aryl-alkynes. soton.ac.ukscirp.orgscirp.orgresearchgate.netresearchgate.net
Stille Coupling: This coupling reaction uses an organotin reagent as the nucleophilic partner to form a C-C bond with the bromopyridine.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridines
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Aryl-Aryl or Aryl-Vinyl | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) |
| Heck | Alkene (e.g., Styrene, Acrylate) | Aryl-Vinyl | Pd(OAc)₂ or PdCl₂, often with a phosphine ligand, and a base (e.g., Et₃N) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl | Pd catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) |
| Stille | Organostannane (R-SnBu₃) | Aryl-Aryl, Aryl-Vinyl, etc. | Pd(PPh₃)₄ or other Pd(0) source |
Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variants, are essential for forming C-O, C-N, and C-S bonds from aryl halides. wikipedia.orgresearchgate.netwikipedia.orgnih.govorganic-chemistry.org These reactions typically require a copper catalyst (often Cu(I)), a base, and sometimes a ligand to facilitate the coupling.
Ullmann Condensation (C-O, C-N, C-S Coupling): This reaction class allows for the coupling of 3-bromopyridines with alcohols, phenols, amines, or thiols to form the corresponding ethers, amines, and thioethers. wikipedia.orgresearchgate.net
Cyanation: The bromine atom can be displaced by a cyanide group using a copper(I) cyanide reagent, a process known as the Rosenmund-von Braun reaction.
Table 2: Common Copper-Mediated Reactions on Bromopyridines
| Reaction Type | Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| Ullmann Ether Synthesis | Alcohol or Phenol (R-OH) | Aryl Ether | Cu(I) salt (e.g., CuI), a base (e.g., K₂CO₃, Cs₂CO₃), often with a ligand (e.g., phenanthroline) |
| Goldberg/Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl Amine | Cu(I) salt, a base, and a ligand (e.g., an amino acid or diamine) |
| Cyanation (Rosenmund-von Braun) | CuCN | Aryl Nitrile | High temperatures in a polar aprotic solvent (e.g., DMF, NMP) |
Bases play a crucial role in many reactions involving pyridine derivatives. They can act as catalysts to promote reactions or as stoichiometric reagents to deprotonate acidic protons.
Deprotonation of Active Methylene Group: In this compound itself, the methylene protons (α to the ester carbonyl) are acidic. A suitable base (e.g., sodium ethoxide, LDA) can deprotonate this position to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, allowing for further functionalization at the side chain.
Catalysis of Condensation Reactions: The pyridine nitrogen atom is itself basic and can act as a catalyst. For example, it can catalyze Knoevenagel condensations or serve as a base in acylation reactions, where it activates acyl halides or anhydrides.
Advanced Synthetic Techniques for Analogues and Derivatives
The unique arrangement of functional groups in this compound opens up numerous avenues for the construction of novel molecular architectures. Advanced synthetic methodologies can be employed to generate a diverse library of analogues and derivatives with potential applications in various fields of chemical research.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with a carbonyl group. While this compound itself does not possess a carbonyl group for direct condensation, its derivatives can be readily prepared to participate in such reactions. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a more reactive species or used to synthesize molecules containing an aldehyde or ketone function.
The active methylene group of this compound can, in principle, be condensed with various aldehydes and ketones. This reaction would be catalyzed by a weak base and would lead to the formation of α,β-unsaturated compounds. The reactivity of this condensation is influenced by the electron-withdrawing nature of the pyridine ring.
A general scheme for the Knoevenagel condensation involving a derivative of this compound is presented below:
Table 1: Examples of Knoevenagel Condensation with Pyridine Derivatives
| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product | Reference |
| Aromatic Aldehyde | Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-aryl-acrylate | nih.gov |
| Substituted Benzaldehyde | Malononitrile | Pyrrolidine | 2-(Substituted benzylidene)malononitrile | nih.gov |
This table presents generalized examples of Knoevenagel condensations involving active methylene compounds similar to the functional group in this compound.
Intramolecular Cyclization Reactions
The presence of both a bromine atom and an ester group on adjacent positions of the pyridine ring makes this compound an excellent precursor for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions can be triggered by various reagents and conditions, leading to the formation of novel bicyclic and polycyclic scaffolds.
One potential strategy involves the conversion of the ethyl acetate group into a suitable nucleophile that can then displace the bromine atom via an intramolecular nucleophilic aromatic substitution (SNA_r) reaction. For example, hydrolysis of the ester to a carboxylic acid, followed by conversion to an amide or a hydrazide, would introduce a nucleophilic nitrogen atom. Subsequent base-catalyzed cyclization could then lead to the formation of a fused pyridone or pyridazinone ring system.
The success of such intramolecular cyclizations often depends on the nature of the linker between the nucleophile and the pyridine ring, as well as the reaction conditions. The inherent strain of the resulting fused ring system also plays a crucial role.
Dearomative Annulation Strategies
Dearomatization reactions of pyridines are a powerful tool for the synthesis of saturated and partially saturated nitrogen-containing heterocycles. mdpi.comresearchgate.netmdpi.com this compound and its derivatives can serve as substrates in dearomative annulation reactions, where the aromaticity of the pyridine ring is temporarily or permanently disrupted to form new cyclic structures.
These strategies often involve the activation of the pyridine ring, making it more susceptible to nucleophilic attack. This can be achieved by N-alkylation or N-acylation to form a pyridinium (B92312) salt. Subsequent reaction with a suitable diene or dienophile can lead to cycloaddition reactions, such as [4+2] or [3+2] annulations, across the pyridine ring. The bromine substituent can influence the regioselectivity of these reactions and can be a handle for further functionalization of the resulting non-aromatic products.
Recent advances in photoredox catalysis have also opened up new avenues for the dearomatization of pyridines under mild conditions. organic-chemistry.org These methods could potentially be applied to this compound to generate novel spirocyclic or fused-ring systems.
Regioselective Synthesis and Isomeric Control
The regioselective synthesis of derivatives of this compound is crucial for controlling the final structure and properties of the target molecules. The bromine atom at the 3-position and the ester group at the 4-position exert distinct electronic and steric effects that can be exploited to direct the outcome of subsequent reactions.
Functionalization of the pyridine ring can be achieved through various methods, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The inherent electron-deficient nature of the pyridine ring generally directs nucleophilic attack to the 2-, 4-, and 6-positions. In the case of this compound, the presence of the bromo and ester groups will further modulate this reactivity.
Strategies for achieving regioselectivity include the use of directing groups, careful choice of reagents and reaction conditions, and the exploitation of pyridyne intermediates. rsc.orgnih.gov For instance, the bromine atom can be selectively replaced by various nucleophiles or can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new substituents at the 3-position. Control over the formation of different constitutional isomers is a key challenge in the synthesis of polysubstituted pyridines.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound and its derivatives is an increasingly important consideration. researchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Key green chemistry strategies that can be applied include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.
Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Energy Efficiency: Utilizing methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
By integrating these principles into the synthetic design, the production of this compound and its derivatives can be made more sustainable and environmentally responsible.
Reactivity Profiles and Mechanistic Investigations
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic character significantly influences its susceptibility to both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution (EAS) Potential
Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally challenging. masterorganicchemistry.commasterorganicchemistry.com The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) cation. This positive charge further deactivates the ring, making substitution extremely difficult. rsc.orgresearchgate.net
In the case of Ethyl 2-(3-bromopyridin-4-YL)acetate, the ring is substituted with two deactivating groups: the bromine atom at the C-3 position and the ethyl acetate (B1210297) group at the C-4 position. While halogens are generally deactivating, they are ortho-, para-directors. The alkyl acetate group is also deactivating. The combination of the strongly deactivating pyridinium nitrogen (under acidic conditions) and two other deactivating groups makes EAS highly unfavorable. If a reaction were to be forced under extreme conditions, the substitution pattern would be complex to predict due to the competing directing effects of the existing substituents.
Nucleophilic Aromatic Substitution (NAS) at the Bromine Center
Aromatic rings, particularly electron-deficient ones like pyridine, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This is especially true for halopyridines. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway.
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.
For pyridine systems, nucleophilic attack is strongly favored at the C-2 and C-4 positions (ortho and para to the nitrogen). stackexchange.comechemi.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer complex through resonance. stackexchange.comechemi.com In this compound, the bromine atom is at the C-3 position. Nucleophilic attack at C-3 is less favorable because the resulting anionic intermediate cannot delocalize the negative charge onto the nitrogen atom. stackexchange.com Consequently, direct nucleophilic substitution of the bromine at the C-3 position via the standard SNAr mechanism is expected to be slower compared to isomers with bromine at the C-2 or C-4 positions.
Under conditions of very strong base (e.g., sodium amide), an alternative elimination-addition mechanism involving a pyridyne intermediate may be possible. researchgate.net
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom, rather than a halogen or other leaving group, is replaced. chemeurope.comwikipedia.org This reaction involves a carbanion that contains a leaving group attached to the nucleophilic carbon. organic-chemistry.org The mechanism proceeds through the addition of the nucleophile to the aromatic ring, followed by a base-induced β-elimination of the leaving group from the intermediate adduct to restore aromaticity. organic-chemistry.orgnih.gov
For electrophilic heteroaromatics like pyridine derivatives, VNS provides a pathway for C-H functionalization. nih.govkuleuven.be In the context of this compound, a VNS reaction could potentially occur at the C-2 or C-6 positions, which are activated by the ring nitrogen. It is important to note that VNS would result in the substitution of a hydrogen atom on the ring, not the displacement of the bromine atom at the C-3 position. Research has shown that in halonitroarenes, VNS is often faster than the conventional SNAr of the halogen. organic-chemistry.orgkuleuven.be
SN1 and SN2 Mechanistic Pathways
The classical SN1 and SN2 reaction mechanisms, common in aliphatic chemistry, are not viable for nucleophilic substitution directly on an aromatic ring like the one in this compound. wikipedia.org
SN1 Mechanism: This pathway involves the formation of a carbocation intermediate. chemicalnote.combyjus.com The unimolecular dissociation of the C-Br bond in this compound would generate a highly unstable aryl cation, where the empty orbital is an sp2 hybrid orbital in the plane of the ring. wikipedia.org The high energy of this intermediate makes the SN1 pathway extremely unfavorable.
SN2 Mechanism: This mechanism requires the nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack). youtube.commasterorganicchemistry.com The planar geometry of the pyridine ring and the presence of the ring itself sterically hinder any possibility of a backside attack on the C-3 carbon. wikipedia.org
Therefore, any nucleophilic substitution at the bromine center will proceed through a mechanism suited for aromatic systems, such as the SNAr (addition-elimination) pathway, rather than classical SN1 or SN2 pathways.
| Mechanism | Applicability to this compound | Reasoning |
|---|---|---|
| SNAr | Possible, but likely slow | Proceeds via a stabilized Meisenheimer complex; however, the C-3 position is less activated than C-2/C-4. stackexchange.comechemi.com |
| SN1 | Not applicable | Formation of a high-energy, unstable aryl cation is required. wikipedia.org |
| SN2 | Not applicable | Backside attack is sterically blocked by the aromatic ring. wikipedia.org |
Chemical Transformations at the Ethyl Acetate Moiety
The ethyl acetate group (-CH₂COOCH₂CH₃) is a key functional group that readily undergoes reactions typical of esters, primarily at the electrophilic carbonyl carbon.
Ester Hydrolysis and Transesterification Reactions
Ester Hydrolysis is the cleavage of an ester bond by reaction with water. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester can be hydrolyzed to its constituent carboxylic acid and alcohol. This reaction is reversible and the equilibrium lies towards the products when a large volume of water is used. libretexts.org For this compound, this would yield 2-(3-bromopyridin-4-yl)acetic acid and ethanol (B145695).
Base-Catalyzed Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide, the ester undergoes saponification. This reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt. libretexts.org The products are the salt of the carboxylic acid (e.g., sodium 2-(3-bromopyridin-4-yl)acetate) and ethanol.
Transesterification is a process where the alkoxy group (-OCH₂CH₃) of the ester is exchanged with the alkoxy group of another alcohol. This reaction is typically catalyzed by either an acid or a base. scielo.brbiofueljournal.com For example, reacting this compound with methanol (B129727) under acidic conditions would result in the formation of Mthis compound and ethanol.
Condensation and Annulation Reactions Involving the Acetate Group
The active methylene (B1212753) group of the acetate moiety in this compound is a key site for C-C bond formation through condensation and annulation reactions. While specific examples utilizing this exact substrate are not extensively documented in publicly accessible literature, the reactivity can be inferred from analogous transformations of similar pyridyl acetates. These reactions are fundamental in the synthesis of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.
For instance, the active methylene protons can be abstracted by a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of condensation reactions with electrophilic partners.
Table 1: Potential Condensation and Annulation Reactions
| Reaction Type | Potential Electrophile | Potential Product |
| Aldol-type Condensation | Aldehydes, Ketones | β-hydroxy esters, α,β-unsaturated esters |
| Claisen Condensation | Esters (e.g., diethyl oxalate) | β-keto esters |
| Michael Addition | α,β-unsaturated carbonyls | 1,5-dicarbonyl compounds |
| Annulation Reactions | 1,2- or 1,3-dielectrophiles | Fused pyridone or dihydropyridine (B1217469) rings |
These condensation products can often undergo subsequent intramolecular cyclization, or annulation, to generate novel fused ring systems. For example, a Dieckmann condensation could potentially be employed if the molecule were appropriately derivatized to contain a second ester group, leading to the formation of a fused six-membered ring. Similarly, reactions with dicarbonyl compounds or their equivalents could pave the way for the construction of fused heterocycles such as indolizine (B1195054) or quinolizine derivatives.
Isomerization Phenomena within Bromopyridine Systems
A significant aspect of the reactivity of 3-bromopyridine (B30812) derivatives is their propensity to undergo isomerization under certain basic conditions. Mechanistic studies have shown that 3-bromopyridines can isomerize to 4-bromopyridines through the formation of a highly reactive 3,4-pyridyne intermediate. researchgate.netrsc.orgnih.govrsc.org This isomerization is a crucial consideration in planning synthetic routes, as it can dictate the regioselectivity of subsequent nucleophilic substitution reactions.
The proposed mechanism involves the deprotonation of the C4-hydrogen by a strong base, followed by the elimination of the bromide ion to form the 3,4-pyridyne. The nucleophile can then add to either C3 or C4 of the pyridyne, with the regioselectivity often favoring addition at the C4 position. nih.gov This tandem isomerization/substitution strategy allows for the synthesis of 4-substituted pyridines from more readily available 3-bromo precursors. While these studies focus on the parent 3-bromopyridine, the presence of the ethyl acetate group at the 4-position of the starting material would likely influence the initial deprotonation step and the stability of any resulting intermediates.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
For reactions involving the acetate group, such as hydrolysis or aminolysis, kinetic studies would likely reveal the reaction order with respect to each reactant and the catalyst, providing insight into the rate-determining step. For instance, the base-catalyzed hydrolysis of the ester would be expected to follow a second-order rate law, consistent with a nucleophilic acyl substitution mechanism.
Spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable for characterizing the intermediates and final products of reactions. For example, in a condensation reaction, the formation of a new C-C bond and changes in the carbonyl stretching frequency in the IR spectrum would provide evidence for the transformation. In situ spectroscopic monitoring could potentially allow for the direct observation of transient species, such as enolates or reaction intermediates, providing deeper mechanistic understanding.
Functional Group Interconversions and Derivatization
The ethyl ester and the bromo functionalities of this compound are amenable to a variety of functional group interconversions, allowing for the synthesis of a wide array of derivatives.
The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-bromopyridin-4-yl)acetic acid. This acid can then serve as a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives. Alternatively, the ester can be reduced to the corresponding primary alcohol, 2-(3-bromopyridin-4-yl)ethanol, using strong reducing agents like lithium aluminum hydride. The ester can also be converted directly to an amide, 2-(3-bromopyridin-4-yl)acetamide, through aminolysis with ammonia (B1221849) or a primary/secondary amine.
The bromine atom on the pyridine ring can be replaced through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. It can also be a site for nucleophilic aromatic substitution, although the reactivity would be influenced by the position of the bromo group and the nature of the attacking nucleophile.
Table 2: Summary of Potential Functional Group Interconversions
| Starting Functional Group | Reagents and Conditions | Product Functional Group |
| Ethyl Ester | H3O+ or OH-, then H3O+ | Carboxylic Acid |
| Ethyl Ester | 1. LiAlH4, THF; 2. H2O | Primary Alcohol |
| Ethyl Ester | NH3 or RNH2, heat | Amide |
| Bromo | Pd(0) catalyst, boronic acid | Aryl/Alkyl |
| Bromo | Strong base, nucleophile | Substituted Pyridine |
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Heterocyclic Architectures
The compound is an ideal starting material for constructing elaborate heterocyclic systems, particularly those containing a fused pyridine (B92270) ring. The bromine atom at the 3-position and the acetate (B1210297) group at the 4-position provide orthogonal reactive handles for sequential chemical modifications, including cyclization and cross-coupling reactions.
The synthesis of fused pyridine scaffolds is of significant interest due to their prevalence in pharmacologically active compounds. Ethyl 2-(3-bromopyridin-4-yl)acetate is a key precursor for several important classes of these heterocycles.
Imidazo[4,5-b]pyridines: This heterocyclic core is structurally analogous to purines and is found in molecules with a range of biological activities, including anticancer properties. researchgate.netmdpi.com Synthetic strategies often rely on functionalized diaminopyridines. mdpi.com The bromopyridine moiety of this compound can be leveraged in cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce amine functionalities necessary for the subsequent cyclization to form the imidazole (B134444) ring. osi.lv The presence of the acetate group provides a further site for modification or to influence the electronic properties of the pyridine ring.
Thieno[2,3-b]pyridines: Derivatives of thieno[2,3-b]pyridine (B153569) are known for their broad pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. researchgate.net Established synthetic routes to this scaffold, such as those starting from 3-cyanopyridine-2(1H)-thiones, demonstrate the importance of appropriately substituted pyridine precursors. researchgate.net this compound can be chemically transformed into key intermediates for these pathways. For example, the bromo group can be substituted with a thiol, and the acetate group can be converted into a nitrile, setting the stage for intramolecular cyclization to form the fused thiophene (B33073) ring.
Pyrrolo[3,4-b]indolizines: The synthesis of complex nitrogen-containing fused systems like pyrrolopyridines often involves multi-component reactions or cycloaddition strategies. researchgate.net Indolizine (B1195054) derivatives, for instance, can be accessed through the annulation of pyridinium (B92312) salts. nih.gov The pyridine nitrogen in this compound can be alkylated to form a pyridinium salt, which can then serve as a precursor for 1,3-dipolar cycloaddition reactions to construct the fused pyrrole (B145914) and indolizine ring systems.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Potential Reactions | Application in Synthesis |
|---|---|---|---|
| Bromine Atom | C3 | Suzuki Coupling, Buchwald-Hartwig Amination, Nucleophilic Substitution | Introduction of aryl, heteroaryl, or amine substituents for building complexity. |
| Ethyl Acetate | C4 | Hydrolysis, Amidation, Reduction, Cyclization | Formation of carboxylic acids, amides, alcohols, or participation in ring-forming reactions. |
The strategic placement of the bromo and acetate functionalities on the pyridine ring enables the rational design of synthetic routes toward complex polycyclic and bridged molecular frameworks. Intramolecular reactions are key to forming these structures. For example, a substituent introduced at the bromine position via a cross-coupling reaction can be designed to subsequently react with the acetate side chain (or its derivative), leading to the formation of a new ring and creating a bridged or polycyclic system. This approach allows for the controlled and stepwise assembly of three-dimensional molecular architectures from a relatively simple, planar starting material.
Precursor for Advanced Organic Materials and Functional Molecules
The pyridine ring is a common component in functional organic materials due to its electronic properties and ability to participate in intermolecular interactions. This compound serves as a building block for such materials. The bromo-substituent is a versatile handle for polymerization reactions or for grafting the molecule onto surfaces or larger molecular scaffolds. The resulting pyridine-containing polymers or materials can exhibit interesting photophysical, electronic, or host-guest properties, making them suitable for applications in sensors, organic electronics, and catalysis.
Design and Synthesis of Ligands for Coordination Chemistry
Pyridine-based molecules are fundamental ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring in this compound is a primary coordination site for a wide variety of metal ions. Furthermore, the ester group of the acetate side chain can also act as a secondary binding site, allowing the molecule to function as a bidentate chelating ligand. The bromine atom can be replaced through substitution reactions to introduce other donor atoms (e.g., phosphorus, sulfur), thereby tuning the electronic and steric properties of the resulting ligand to optimize its performance in catalytic applications or in the formation of novel coordination complexes.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Imidazo[4,5-b]pyridines |
| Pyrrolo[3,4-b]indolizines |
| Thieno[2,3-b]pyridines |
Exploration in Medicinal Chemistry and Biological Sciences
Design of Pharmacologically Active Pyridine (B92270) Scaffolds
The pyridine ring system is a cornerstone in drug design, recognized for its ability to influence the pharmacological activity of molecules. nih.gov Its inclusion in a drug candidate can enhance biochemical potency, improve metabolic stability, and address issues related to protein binding. nih.gov Ethyl 2-(3-bromopyridin-4-yl)acetate, as a substituted pyridine, is a key starting material for creating libraries of compounds for screening against various biological targets. nih.gov
Rational drug design leverages the structural features of a lead compound like this compound to create derivatives with enhanced affinity and selectivity for a specific biological target. The design process involves modifying the core structure to optimize interactions with the target, such as an enzyme or receptor. The bromine atom on the pyridine ring is particularly useful for cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The ethyl acetate (B1210297) side chain can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, enabling further diversification.
For example, in the design of novel anticancer agents, derivatives of a 2-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole core were synthesized to target the EGFR-TK enzyme. nih.gov This same principle can be applied to this compound, where the pyridine core can be elaborated to mimic the quinoline (B57606) structure, and the ethyl acetate group can be transformed into a pharmacologically active heterocycle like an oxadiazole. Similarly, the design of new lapatinib (B449) derivatives involved modifying the C6 and C7 positions of a quinazoline (B50416) core with different functional groups to improve affinity and potency. mdpi.com This highlights a strategy where the pyridine core of this compound could be functionalized to interact with key residues in a target's binding site.
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov SAR studies on derivatives of a lead compound help to identify the key chemical features, or pharmacophores, responsible for its therapeutic effects. nih.gov
For derivatives originating from a scaffold like this compound, SAR studies would systematically investigate the impact of modifications at three key positions:
The Bromo Substituent: Replacing the bromine atom with various other groups (e.g., fluoro, chloro, methyl, hydroxy) can significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and activity. mdpi.com For instance, studies on 2,3-diaryl-4-thiazolidinone derivatives showed that a bromo substituent was an important structural feature for inhibiting cancer cell migration. mdpi.com
The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature, influencing the molecule's polarity and ability to form hydrogen bonds. Shifting the position of the side chain or adding other substituents to the ring can modulate these properties.
The Ethyl Acetate Side Chain: This chain can be lengthened, shortened, or cyclized. The ester can be converted into amides, hydrazides, or other functional groups to probe interactions with the biological target. In the development of ERK1/2 inhibitors, modifications to the side chain of a thiazolidine-2,4-dione core were crucial in defining the pharmacophore. nih.gov
A hypothetical SAR study on derivatives could yield data on how different substituents affect a particular biological activity, as illustrated in the table below.
| Derivative Modification (Relative to Parent Scaffold) | Position of Modification | Observed Biological Activity (Hypothetical) |
| Replacement of -Br with -Cl | Pyridine Ring (Position 3) | Moderate Increase |
| Replacement of -Br with -OH | Pyridine Ring (Position 3) | Significant Decrease |
| Conversion of -COOEt to -COOH | Side Chain | Slight Increase |
| Conversion of -COOEt to -CONH₂ | Side Chain | Moderate Increase |
This table is for illustrative purposes to explain SAR concepts and does not represent actual experimental data.
Privileged Structures are molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable templates for drug discovery. mdpi.comnih.gov The pyridine ring is considered an attractive and privileged scaffold due to its presence in numerous natural and synthetic compounds with diverse biological profiles. nih.govmdpi.com Consequently, this compound, containing this core, can be considered a building block derived from a privileged structure. Quinones are another example of a privileged structure used as a template for designing new compounds with antitumor, antibacterial, and antifungal properties. nih.gov
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. ufrj.br The concept of bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds to improve potency or reduce toxicity. nih.govresearchgate.netresearchgate.net In the context of this compound, various bioisosteric replacements could be envisioned:
The bromine atom could be replaced by other halogens like chlorine or a trifluoromethyl group.
The entire pyridine ring could act as a bioisostere for a phenyl or thiophene (B33073) ring in another known drug, a classic example of bioisosterism. sci-hub.se
The ester group in the side chain could be replaced with other bioisosteres like a tetrazole or a hydroxamic acid to modulate acidity and binding interactions.
The application of bioisosterism allows medicinal chemists to fine-tune the steric, electronic, and solubility properties of a molecule to enhance its pharmacokinetic and pharmacodynamic profile. nih.gov
Investigation of Biological Activities of Derivatives
The versatile structure of this compound makes its derivatives candidates for a wide range of biological activities. Research into related heterocyclic compounds has shown significant potential in antimicrobial and anticancer applications.
The emergence of drug-resistant bacteria presents a serious threat to human health, driving the search for new antimicrobial agents. mums.ac.ir Pyridine and its derivatives have been investigated for their potential in this area. researchgate.net For example, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and shown to be effective antibacterial agents against ESBL-producing E. coli. mdpi.com Similarly, novel thiazole (B1198619) derivatives have demonstrated very good antibacterial activities against gram-positive bacteria like Staphylococcus aureus. mums.ac.ir
Derivatives of this compound could be synthesized to explore this potential. The pyridine core provides a foundational scaffold, while modifications, such as converting the ethyl acetate side chain into a thiazole or thiophene carboxamide, could lead to compounds with potent antibacterial or antifungal activity. Studies on other ethyl acetate extracts have also shown inhibitory effects against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.govsmujo.id
| Compound/Extract | Target Organism | Key Finding |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | ESBL-producing E. coli ST131 | Compounds 4a and 4c showed the highest activity and were identified as potent inhibitors of the β-lactamase enzyme. mdpi.com |
| Ethyl acetate root extracts from Vernonia adoensis | Pseudomonas aeruginosa, Staphylococcus aureus | The extract showed potent inhibition (86%) against P. aeruginosa and caused impairment of the bacterial membrane. nih.gov |
| 1,3-Thiazole derivatives | Staphylococcus aureus, Staphylococcus epidermidis | New single-step derivatives showed very good antibacterial activities against gram-positive bacteria. mums.ac.ir |
| Ethyl acetate fraction of Vernonia amygdalina | Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa | Showed a synergistic antibacterial effect when combined with tetracycline. researchgate.net |
Pyridine-based scaffolds are prevalent in anticancer drug discovery. nih.gov A novel pyridine derivative, LHT-17-19, demonstrated significant antitumor and antimetastatic properties in mouse models of lung cancer. rrpharmacology.ru This indicates the potential of the pyridine core in developing new oncology treatments.
The structural features of this compound make it an attractive starting point for synthesizing potential antitumor agents. The bromine atom can be used to build more complex heterocyclic systems known for their anticancer activity, such as quinolines, oxadiazoles, or thiadiazoles. nih.govmdpi.com For instance, research on 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives has shown that these ring systems are important frameworks in the development of compounds that inhibit various enzymes and growth factors involved in cancer. mdpi.commdpi.com A novel coumarin (B35378) derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), was found to inhibit the malignant behaviors of colorectal cancer by restricting STAT3 phosphorylation and nuclear translocation. nih.gov This suggests that the ethyl acetate moiety can be part of a pharmacologically active molecule.
| Compound Class | Cancer Model | Mechanism/Key Finding |
| Pyridine derivative LHT-17-19 | Lewis lung carcinoma (mice) | Exerted significant antitumor and antimetastatic properties. rrpharmacology.ru |
| Quinoline-1,3,4-oxadiazole derivatives | MCF-7 breast cancer cells | Several derivatives showed potent cytotoxic activity, exceeding that of the reference drug erlotinib. nih.gov |
| Echinatin derivatives with a 1,3,4-oxadiazole moiety | HCT116, KU812, HT-29 cell lines | Compound T4 showed acceptable antiproliferative effects and was found to inhibit the c-KIT protein. mdpi.com |
| Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F) | Colorectal cancer cells | Inhibited cell proliferation, migration, and invasion by limiting STAT3 phosphorylation. nih.gov |
| Ethyl acetate extracts from Selaginella doederleinii | HepG2 cells, H-22 xenograft tumor mice | Showed considerable antitumor activity and could induce apoptosis by modulating bcl-2/bax ratio and activating caspase-3. nih.gov |
Antiviral Research (e.g., SARS-CoV-2, HIV-1 Integrase)
The development of novel antiviral agents is a critical area of medicinal chemistry. While direct antiviral studies on this compound itself are not prominent in the literature, its derivatives are investigated for their potential to inhibit viral replication and entry.
SARS-CoV-2: The global health crisis caused by SARS-CoV-2 spurred intensive research into identifying new antiviral compounds. The strategies for designing anti-SARS-CoV-2 drugs often focus on targeting viral proteins essential for the virus's life cycle, such as the main protease (Mpro) or the spike protein that facilitates entry into host cells. mdpi.com High-throughput screening of existing drug libraries has been a common approach to identify potent inhibitors. researchgate.netnih.gov For instance, the antiseptic drug ethacridine (B1671378) was identified as a potent inhibitor of SARS-CoV-2, primarily acting by inactivating viral particles and preventing their attachment to host cells. researchgate.netnih.gov This highlights the diverse mechanisms through which small molecules can exert antiviral effects.
HIV-1 Integrase: Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, as it catalyzes the integration of the viral DNA into the host cell's genome. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key class of antiretroviral drugs. nih.gov The development of INSTIs like raltegravir (B610414) and elvitegravir (B1684570) marked a significant advancement in HIV-1 therapy. nih.gov Research in this area continues to focus on developing new inhibitors with improved resistance profiles and potential for long-acting formulations. nih.govnih.gov
Enzyme Inhibition Studies (e.g., Cholesterol 24-Hydroxylase (CH24H), SARM1)
Derivatives synthesized from pyridine-based precursors have shown significant promise as potent and selective enzyme inhibitors.
Cholesterol 24-Hydroxylase (CH24H): CH24H, also known as CYP46A1, is a brain-specific enzyme that plays a key role in cholesterol homeostasis in the brain by converting cholesterol to 24S-hydroxycholesterol (24HC). q4cdn.com Elevated levels of 24HC and CH24H expression have been associated with neurological conditions like Alzheimer's disease and epilepsy, making CH24H an attractive therapeutic target. q4cdn.comaesnet.org Soticlestat (TAK-935), a potent and selective CH24H inhibitor, was developed through the optimization of 4-arylpyridine derivatives. q4cdn.com It has been shown to reduce brain levels of 24HC in a dose-dependent manner and is under investigation for treating developmental and epileptic encephalopathies, including Dravet syndrome and Lennox-Gastaut syndrome. q4cdn.comaesnet.orgq4cdn.com The inhibition of CH24H by Soticlestat is believed to reduce neuronal hyperexcitability, suggesting its therapeutic potential for epilepsy and other diseases associated with this phenomenon. nih.govresearchgate.net
SARM1: Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1) is a key protein involved in the process of axon degeneration. mdpi.com When activated by injury or disease, the intrinsic NAD+ hydrolase activity of SARM1's TIR domain leads to a rapid depletion of NAD+, triggering a metabolic crisis and subsequent axonal destruction. mdpi.comresearchgate.net This makes SARM1 a significant target for developing therapies for various neurodegenerative conditions, including peripheral neuropathy and traumatic brain injury. mdpi.comnih.gov The development of small-molecule inhibitors that target SARM1's enzymatic activity is an active area of research. researchgate.netgoogle.com High-throughput screening methods have been employed to identify novel SARM1 inhibitors. nih.gov
| Target Enzyme | Key Findings | Example Inhibitor | Potential Therapeutic Application | Citations |
|---|---|---|---|---|
| Cholesterol 24-Hydroxylase (CH24H) | Inhibition reduces brain levels of 24S-hydroxycholesterol (24HC), which can decrease neuronal hyperexcitability. | Soticlestat (TAK-935) | Epilepsy (Dravet syndrome, Lennox-Gastaut syndrome), Alzheimer's disease. | q4cdn.comaesnet.orgnih.gov |
| SARM1 | Inhibition of NAD+ hydrolase activity protects axons from degeneration following injury or pathological insults. | Isothiazole derivatives and other small molecules. | Chemotherapy-induced peripheral neuropathy (CIPN), traumatic brain injury, neurodegenerative diseases. | mdpi.comresearchgate.netnih.gov |
Exploration of Other Pharmacological Effects
The versatility of the pyridazinone core, which can be synthesized from various precursors, has led to the discovery of a wide range of biological activities. Derivatives of pyridazinone have been reported to possess anti-oxidant, anti-bacterial, anti-fungal, anti-cancer, analgesic, and anti-inflammatory properties, demonstrating the broad therapeutic potential of this class of heterocyclic compounds. nih.gov
In Vitro and In Vivo Biological Evaluation Methodologies
Evaluating the biological activity and drug-like properties of newly synthesized compounds requires a suite of sophisticated methodologies.
Cell-Based Assays and Screening Protocols
Cell-based assays are fundamental tools for initial drug discovery and for elucidating mechanisms of action. High-throughput screening (HTS) of large compound libraries often employs these assays to identify "hit" compounds. For example, a fluorescence-based assay was adapted for HTS to discover new inhibitors of human SARM1 by measuring NAD+ hydrolysis. nih.gov In antiviral research, cell-based assays using fluorescent reporters have been used to screen for drugs that inhibit SARS-CoV-2 in living cells. nih.gov For SARM1 inhibitors, assays using dorsal root ganglion (DRG) neurons are used to assess the protective effects of compounds against axon degeneration caused by chemical inducers like vincristine. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 2-(3-bromopyridin-4-yl)acetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.
¹H NMR spectroscopy provides information on the distinct chemical environments of protons in a molecule. The spectrum for this compound is predicted to show signals corresponding to the protons on the pyridine (B92270) ring and the ethyl ester group. The electron-withdrawing nature of the nitrogen atom and the bromine substituent significantly influences the chemical shifts of the aromatic protons.
The expected signals are:
A triplet for the methyl protons (CH₃) of the ethyl group, coupled to the adjacent methylene (B1212753) group.
A quartet for the methylene protons (OCH₂) of the ethyl group, coupled to the methyl group.
A singlet for the methylene protons (CH₂) adjacent to the pyridine ring.
Three distinct signals for the protons on the pyridine ring (H-2, H-5, and H-6), with their chemical shifts and multiplicities determined by their positions relative to the nitrogen, bromine, and acetate (B1210297) substituents.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| CH₃ (Ethyl) | ~1.25 | Triplet (t) | ~7.1 | 3H |
| OCH₂ (Ethyl) | ~4.15 | Quartet (q) | ~7.1 | 2H |
| CH₂ (Acetate) | ~3.80 | Singlet (s) | N/A | 2H |
| H-5 (Pyridyl) | ~7.30 | Doublet (d) | ~5.0 | 1H |
| H-6 (Pyridyl) | ~8.50 | Doublet (d) | ~5.0 | 1H |
| H-2 (Pyridyl) | ~8.70 | Singlet (s) | N/A | 1H |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments. The spectrum of this compound is expected to show nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.
Key expected signals include:
The carbonyl carbon (C=O) of the ester group at a significantly downfield shift (~170 ppm).
Five signals for the sp² hybridized carbons of the pyridine ring. The carbon bearing the bromine (C-3) will be influenced by the halogen's electronegativity, while the others are affected by the nitrogen and the acetate substituent.
Signals for the sp³ hybridized carbons of the ethyl group and the acetate methylene group.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Ethyl) | ~14.0 |
| OCH₂ (Ethyl) | ~61.0 |
| CH₂ (Acetate) | ~40.0 |
| C-3 (Pyridyl) | ~122.0 |
| C-5 (Pyridyl) | ~125.0 |
| C-4 (Pyridyl) | ~145.0 |
| C-2 (Pyridyl) | ~151.0 |
| C-6 (Pyridyl) | ~153.0 |
| C=O (Ester) | ~170.0 |
Note: Predicted values are based on established ranges for functional groups and analysis of similar structures. libretexts.org Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the methyl (~1.25 ppm) and methylene (~4.15 ppm) protons of the ethyl group. It would also confirm the coupling between adjacent protons on the pyridine ring, such as H-5 and H-6.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, connecting the proton signal at ~1.25 ppm to the carbon signal at ~14.0 ppm (CH₃).
A correlation from the acetate methylene protons (~3.80 ppm) to the pyridine ring carbon C-4 (~145.0 ppm) and the ester carbonyl carbon (~170.0 ppm), confirming the attachment of the ethyl acetate group to the pyridine ring at the C-4 position.
Correlations from the pyridyl proton H-2 (~8.70 ppm) to carbons C-3 and C-4, confirming its position.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with high confidence. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.
Predicted HRMS Data for this compound (C₉H₁₀BrNO₂) calpaclab.com
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₉H₁₀⁷⁹BrNO₂]⁺ | ⁷⁹Br | 242.9949 |
| [C₉H₁₀⁸¹BrNO₂]⁺ | ⁸¹Br | 244.9929 |
| [C₉H₁₁⁷⁹BrNO₂]⁺ ([M+H]⁺) | ⁷⁹Br | 243.9982 |
| [C₉H₁₁⁸¹BrNO₂]⁺ ([M+H]⁺) | ⁸¹Br | 245.9961 |
| [C₉H₁₀⁷⁹BrNNaO₂]⁺ ([M+Na]⁺) | ⁷⁹Br | 265.9819 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to generate product ions. Analyzing these fragmentation patterns provides valuable structural information. For this compound, the molecular ion would be expected to undergo characteristic fragmentation pathways.
Common fragmentation patterns for ethyl esters include:
Loss of an ethoxy radical (•OCH₂CH₃): This would result in the formation of an acylium ion [M - 45]⁺.
Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene, producing a radical cation [M - 28]⁺.
Alpha-cleavage: Cleavage of the bond between the methylene group and the pyridine ring could occur.
The fragmentation of the bromopyridine ring itself can also contribute to the spectrum, with potential loss of Br• or HBr. The specific fragmentation pathways help to confirm the arrangement of the substituents on the pyridine ring.
LC-MS and GC-MS for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate, identify, and quantify individual components of a mixture.
In the context of synthesizing this compound, both LC-MS and GC-MS would be invaluable for monitoring reaction progress, identifying byproducts, and assessing the purity of the final product. An LC-MS analysis would involve separating the compound from a solution on a liquid chromatography column before it is ionized and its mass-to-charge ratio is determined.
GC-MS analysis of a volatile derivative or the compound itself would provide complementary information. For instance, in the GC-MS analysis of the related compound 3-Bromopyridine (B30812), a characteristic molecular ion peak is observed at an m/z of 157, corresponding to its molecular weight. 7universum.comnih.gov A similar analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns that can be used to confirm its structure. For example, a reaction involving 3-bromopyridine to produce a different pyridyl derivative was successfully monitored using GC/MS to identify the product's molecular weight. ajuronline.org
Table 1: Illustrative GC-MS Data for a Related Compound (3-Bromopyridine)
| Parameter | Value |
| Compound Name | 3-Bromopyridine |
| Molecular Formula | C5H4BrN |
| Molecular Weight | 157 g/mol |
| Observed M/Z (Top Peak) | 78 |
| Observed M/Z (2nd Highest) | 157 |
Note: This data is for an analogous compound and is intended to be illustrative of the type of data obtained from a GC-MS analysis.
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
Studies on substituted pyridine derivatives have utilized XRD to elucidate their crystal structures, revealing details about their molecular geometry and intermolecular interactions. nih.govacs.org For example, the crystallographic analysis of a meta-methyl-substituted pyridine-based compound revealed an orthorhombic crystal system. nih.gov A similar analysis of this compound would provide invaluable data on its solid-state conformation.
Table 2: Hypothetical Crystal Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1019.8 |
| Z | 4 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an XRD study.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an IR spectrum provides a "fingerprint" of the molecule's vibrational modes.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | ~1735 | Strong |
| C-O (Ester) | ~1200 | Strong |
| C=C, C=N (Pyridine Ring) | 1600-1400 | Medium-Weak |
| C-H (Aromatic) | 3100-3000 | Medium-Weak |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C-Br | 700-500 | Medium-Strong |
Note: These are expected values based on the functional groups present and data from analogous compounds.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for determining the purity of a compound and for analyzing mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are all highly applicable to the analysis of this compound.
HPLC is a cornerstone of modern analytical chemistry, used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. Ethyl acetate itself is a common solvent and is also analyzed by HPLC. sielc.comsielc.comrcilabscan.com A typical HPLC method for a compound of this nature would involve an isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, with UV detection at a suitable wavelength to monitor the elution of the compound. sielc.com
Table 4: Illustrative HPLC Method Parameters
| Parameter | Example Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These parameters are illustrative and would require optimization for the specific compound.
UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for this compound would offer significant advantages in terms of throughput and sensitivity for purity analysis and impurity profiling. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. UPLC has been effectively used for the analysis of various extracts, demonstrating its high resolution capabilities. researchgate.net
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. laboratuvar.comwpmucdn.com Given the likely volatility of this compound, GC would be a suitable method for assessing its purity. The compound would be vaporized and passed through a capillary column with a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. The analysis of ethyl acetate by GC is a well-established method. laboratuvar.comoiv.int
Table 5: Illustrative GC Method Parameters
| Parameter | Example Value |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C hold 2 min, ramp to 280 °C at 15 °C/min |
| Detector | FID at 280 °C |
Note: These parameters are illustrative and would require optimization for the specific compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for calculating various molecular properties.
Molecular Dynamics (MD) Simulations for Conformational Studies
MD simulations are used to study the physical movements of atoms and molecules over time. For Ethyl 2-(3-bromopyridin-4-YL)acetate, MD simulations would provide insights into its conformational flexibility, stability, and how it behaves in different environments (e.g., in a solvent or near a biological target). There are no published MD simulation studies for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. To build a QSAR model for a series of compounds including this compound, one would need a dataset of structurally similar molecules with measured biological activity. No QSAR studies that include this specific compound were found.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is used to predict binding affinity and mode of action. A docking study of this compound would require a specific biological target. No research detailing the docking of this compound into any protein target is currently available.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in its crystalline environment, this method provides a detailed picture of how molecules pack together and the nature of the forces holding them. While a specific crystal structure for this compound is not publicly available, an analysis can be extrapolated from structurally similar compounds, such as ethyl 5-amino-2-bromoisonicotinate, which also features a bromopyridine core and an ethyl ester group. nih.gov
Key Expected Intermolecular Interactions:
Hydrogen-based contacts (H···H, O···H, C···H, N···H): Given the abundance of hydrogen atoms, hydrogen-hydrogen (H···H) contacts are anticipated to be the most significant contributor to the Hirshfeld surface, primarily representing van der Waals forces. Interactions involving electronegative atoms, such as oxygen-hydrogen (O···H) and nitrogen-hydrogen (N···H), are indicative of hydrogen bonding, which plays a critical role in stabilizing the crystal structure. nih.gov
Bromine-hydrogen contacts (Br···H): The presence of a bromine atom introduces the possibility of halogen bonding and other dipole-dipole interactions. Br···H contacts are a significant feature in the crystal packing of brominated organic molecules. nih.gov
Carbon-hydrogen (C···H) interactions: These are generally weaker interactions but collectively contribute to the stability of the crystal packing. nih.gov
The relative contributions of these interactions can be quantified as a percentage of the total Hirshfeld surface area. Based on the analysis of ethyl 5-amino-2-bromoisonicotinate, a plausible distribution for this compound is presented in the table below. nih.gov
| Intermolecular Contact | Expected Contribution to Hirshfeld Surface (%) | Type of Interaction |
| H···H | ~33% | Van der Waals |
| Br···H/H···Br | ~21% | Halogen bonding / Dipole-dipole |
| O···H/H···O | ~11% | Hydrogen bonding |
| C···H/H···C | ~11% | Weak van der Waals |
| N···H/H···N | ~10% | Hydrogen bonding |
These interactions collectively dictate the crystal's morphology, density, and stability. The interplay of strong hydrogen bonds involving the ester oxygen and pyridine (B92270) nitrogen with weaker halogen and van der Waals interactions creates a complex and stable three-dimensional network. nih.govnih.gov
Prediction of Pharmacokinetic Properties (e.g., ADMET)
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, excreted, and its potential toxicity (ADMET)—must be evaluated. In silico ADMET prediction models are invaluable for early-stage assessment, helping to identify potential liabilities and guide further optimization. sci-hub.senih.gov For this compound, a predictive ADMET profile can be constructed based on its structural features and the known properties of similar pyridine derivatives. nih.govresearchgate.net
The predicted ADMET properties for this compound are summarized in the following table. These predictions are based on established computational models and data from related compounds.
| ADMET Parameter | Predicted Property | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects, which can be desirable to avoid side effects. |
| Plasma Protein Binding (PPB) | Moderate to High | The extent of binding will influence the free fraction of the compound available for therapeutic action. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain CYP isozymes (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions; requires experimental verification. |
| Excretion | ||
| Clearance | Low to Moderate | A lower clearance rate can contribute to a longer half-life in the body. nih.gov |
| Toxicity | ||
| AMES Mutagenicity | Likely Non-mutagenic | Low probability of causing DNA mutations. |
| Hepatotoxicity | Low to Moderate Risk | Potential for liver toxicity should be monitored in further studies. |
Detailed Research Findings:
Absorption: Pyridine-containing compounds often exhibit good oral bioavailability due to their favorable physicochemical properties, including moderate lipophilicity and water solubility. dntb.gov.ua The structure of this compound is consistent with the criteria outlined in Lipinski's Rule of Five, suggesting good absorption and permeation characteristics. researchgate.net
Metabolism: The metabolic fate of this compound is likely dictated by the pyridine ring and the ethyl ester group. The pyridine ring can undergo oxidation, while the ester group is susceptible to hydrolysis by esterase enzymes. The potential for inhibition of key metabolic enzymes like CYP2D6 and CYP3A4 is a critical consideration in drug development, as it can lead to adverse drug-drug interactions. researchgate.net
Excretion: The compound and its metabolites are expected to be eliminated primarily through renal or biliary pathways. The rate of clearance will be a key determinant of its dosing frequency. nih.gov
Toxicity: Early in silico toxicity screens are crucial to flag potential safety issues. While generally considered safe scaffolds, pyridine derivatives can sometimes exhibit toxicity. Predictive models suggest a low risk of mutagenicity but indicate that hepatotoxicity should be experimentally evaluated. researchgate.net
Emerging Research Directions and Future Prospects
Development of Novel and Efficient Synthetic Routes
The synthesis of pyridylacetate derivatives is a well-established area of organic chemistry, yet the quest for more efficient, cost-effective, and environmentally friendly methods continues. nih.gov Current synthetic strategies for related compounds often involve multi-step processes that may require harsh reaction conditions or expensive catalysts. acs.org Future research is anticipated to focus on the development of novel synthetic pathways that address these limitations.
One promising direction is the application of green chemistry principles, utilizing nanocatalysts to facilitate the synthesis of pyridine (B92270) rings and their derivatives. researchgate.net These methods offer advantages such as high yields, cleaner reaction profiles, and simpler work-up procedures. Another area of exploration involves the direct functionalization of the pyridine ring at specific positions, which has traditionally been a challenging endeavor. innovations-report.comuni-muenster.de Recent breakthroughs in meta-C-H functionalization of pyridines could pave the way for more direct and selective syntheses of compounds like Ethyl 2-(3-bromopyridin-4-YL)acetate. innovations-report.comuni-muenster.de Furthermore, three-component synthesis strategies using Meldrum's acid derivatives have shown promise for the convenient and simple production of substituted pyridylacetic acid derivatives. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Area |
| Nanocatalysis | High efficiency, environmental friendliness, cost-effectiveness | Development of novel magnetic and mesoporous nanocatalysts. researchgate.netrsc.org |
| C-H Functionalization | Increased selectivity, reduced number of synthetic steps | Exploring temporary de-aromatization strategies for meta-functionalization. innovations-report.comuni-muenster.de |
| Multi-component Reactions | Simplicity, diversity of accessible derivatives | Utilization of versatile reagents like Meldrum's acid. nih.gov |
Exploration of Undiscovered Biological Targets and Therapeutic Areas
Pyridine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. ekb.eg The presence of the bromine atom and the ethyl acetate (B1210297) group on the pyridine ring of this compound suggests a potential for diverse biological activities. Research into related bromopyridine and pyridylacetate derivatives has revealed promising antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov
Future investigations will likely focus on screening this compound and its analogues against a broad range of biological targets. The development of derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties has been shown to yield compounds with antimicrobial and antiviral activities. mdpi.com Moreover, the structural motif of pyridylacetic acid is found in compounds that act as inhibitors of various enzymes, suggesting that this compound could be a scaffold for the design of novel enzyme inhibitors. For instance, derivatives of pyrazolopyridine have been identified as antiplatelet agents by inhibiting thromboxane (B8750289) synthase. nih.gov The exploration of its potential as a multitarget anticancer agent, inhibiting kinases such as VEGFR-2 and HER-2, is another promising avenue. nih.govnih.gov
Integration into Advanced Materials Science and Nanotechnology
The unique electronic and coordination properties of the pyridine ring make it a valuable component in the design of advanced materials. Pyridine derivatives are utilized in the creation of polymers, dyes, and functional organic materials. researchgate.net The integration of this compound into materials science and nanotechnology is an area ripe for exploration.
One potential application lies in the development of novel ligands for the formation of coordination complexes with lanthanides and other metals. acs.org These complexes can exhibit interesting magnetic and fluorescent properties, making them suitable for applications in cryogenic refrigeration and as single-molecule magnets. acs.org Furthermore, pyridine derivatives can be used to modify the surface of nanocrystals, influencing their morphology and optoelectronic properties. acs.orgresearchgate.net For example, pyridine treatment has been shown to displace oleic acid ligands from PbSe nanocrystals, leading to the formation of crystallographically connected networks. acs.org This suggests that this compound could be employed to tune the properties of semiconductor nanoparticles for use in electronic and photonic devices.
Synergistic Application of Computational and Experimental Methodologies
The synergy between computational modeling and experimental studies is a powerful tool in modern chemical research. For pyridine derivatives, computational methods such as Density Functional Theory (DFT) are employed to predict molecular properties, reaction mechanisms, and biological activities. rsc.orgresearchgate.netbas.bg This in silico approach can guide the design of new experiments and accelerate the discovery process.
Future research on this compound will undoubtedly benefit from this integrated approach. Computational studies can be used to predict the pKa values, which are crucial for understanding the compound's behavior in biological systems. researchgate.netbas.bg Molecular docking and dynamic simulations can help identify potential biological targets and elucidate the binding modes of the molecule, providing a rational basis for the design of more potent derivatives. researchgate.netnih.gov For instance, in silico studies have been used to understand the structural parameters related to thromboxane synthase inhibition by pyrazolopyridine derivatives. nih.gov The combination of these computational predictions with experimental validation will be key to unlocking the full potential of this compound.
Multidisciplinary Collaborations in Chemical and Biological Research
The diverse potential applications of this compound, spanning from medicine to materials science, necessitate a multidisciplinary research approach. Collaborations between organic chemists, medicinal chemists, biologists, materials scientists, and computational chemists will be essential for a comprehensive exploration of this compound and its derivatives.
Such collaborations can foster innovation by bringing together diverse expertise and perspectives. For example, the synthesis of novel derivatives by organic chemists can be guided by the biological screening results from pharmacologists and the computational predictions from theoretical chemists. researchgate.net Similarly, the integration of this compound into new materials can be a joint effort between materials scientists and chemists, with characterization and property analysis supported by physicists and engineers. The study of bromopyridazinedione derivatives in chemical biology for modifying peptides and proteins highlights the success of such interdisciplinary efforts. rsc.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-(3-bromopyridin-4-YL)acetate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation reactions between 3-bromo-4-pyridylacetic acid derivatives and ethyl esters under reflux conditions. For example, a modified Hantzsch pyridine synthesis can be adapted by reacting brominated pyridine precursors with ethyl cyanoacetate in ethanol under acidic catalysis (e.g., ammonium acetate) at 80–100°C for 12–24 hours . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of bromopyridine to ester), solvent polarity (ethanol vs. DMF), and temperature gradients. Impurities often arise from incomplete bromination or ester hydrolysis, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate eluent).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (CDCl) should show characteristic peaks: δ 1.3 ppm (triplet, -CHCH), δ 4.2 ppm (quartet, -OCH), and aromatic protons at δ 7.5–8.5 ppm for the pyridinyl moiety .
- GC-MS : Retention time and molecular ion ([M] at m/z 258) confirm purity. Side products (e.g., de-esterified derivatives) appear as lower-molecular-weight fragments .
- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths (C-Br ~1.9 Å) and dihedral angles between pyridinyl and acetate groups, critical for confirming stereoelectronic effects .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethyl acetate. Avoid aqueous buffers (pH >7) to prevent ester hydrolysis .
- Storage : Store at -20°C in amber vials under inert gas (N/Ar) to minimize photodegradation and oxidation. Stability studies indicate >95% integrity after 12 months under these conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effect of the bromine atom, which activates the pyridinyl ring for Suzuki-Miyaura couplings. Key parameters:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity.
- Charge Distribution : Negative charge density on Br (-0.35 e) facilitates oxidative addition with Pd(0) catalysts .
Experimental validation involves kinetic monitoring (e.g., in situ F NMR for Pd intermediates) .
Q. What strategies resolve contradictions in crystallographic data for halogen-bonded derivatives of this compound?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., space group assignment) arise from twinning or disordered solvent molecules. Use SHELXT for automated space-group determination and OLEX2 for disorder modeling. For example:
- Apply the TWINROTMAT command in SHELXL to refine twinned data .
- Compare experimental vs. simulated PXRD patterns (Mercury software) to validate bulk crystallinity .
Q. How does the bromine substituent influence the compound’s spectroscopic and reactivity profiles compared to non-halogenated analogs?
- Methodological Answer :
- UV-Vis : Bromine red-shifts the π→π* transition (λ ~275 nm vs. 260 nm for non-brominated analogs) due to enhanced conjugation .
- Reactivity : Bromine acts as a leaving group in nucleophilic aromatic substitution (SNAr), enabling functionalization with amines/thiols. Kinetic studies (HPLC monitoring) show a 3x faster reaction rate compared to chloro analogs .
Key Citations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
